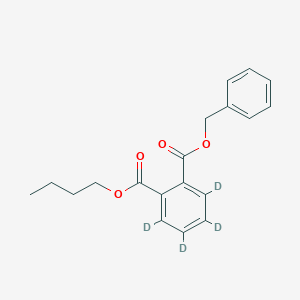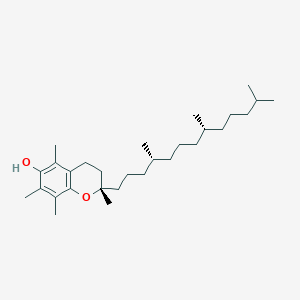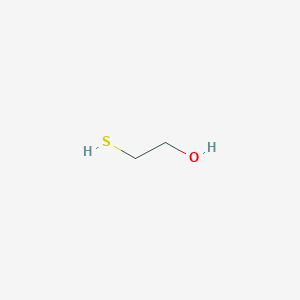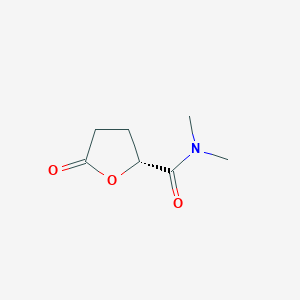
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide, also known as DMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOC is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide acts as a carbonylating agent, which means it can add a carbonyl group to a molecule. This mechanism of action has been used in various reactions, including the synthesis of β-lactams and the preparation of amides.
Biochemical and Physiological Effects:
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been reported to have anti-tumor activity and has been used in the development of anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has also been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide in laboratory experiments is its ability to act as a carbonylating agent, which can be useful in the synthesis of various compounds. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is its low yield, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for the use of (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide in scientific research. One potential application is in the development of new anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been shown to have anti-tumor activity, and further research could lead to the development of more effective anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide could also be used in the development of new anti-inflammatory drugs, as it has been shown to have anti-inflammatory properties. Additionally, (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide could be used in the synthesis of new chiral compounds, which could have applications in various fields, including pharmaceuticals and materials science.
Métodos De Síntesis
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of dimethylamine with ethyl oxalate to form N,N-dimethylglycine ethyl ester. The second step involves the reaction of N,N-dimethylglycine ethyl ester with ethyl chloroformate to form N,N-dimethylglycine ethyl carbamate. The third step involves the reaction of N,N-dimethylglycine ethyl carbamate with sodium hydroxide to form (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide. The overall yield of (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is approximately 60%.
Aplicaciones Científicas De Investigación
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been used in various scientific research applications, including as a building block in organic synthesis, as a reagent in the preparation of chiral compounds, and as a protecting group for carboxylic acids. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has also been used as a catalyst in various reactions, including the synthesis of β-lactams and the preparation of amides.
Propiedades
Número CAS |
146917-06-8 |
|---|---|
Nombre del producto |
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2R)-N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Clave InChI |
FXIQOWGSQOLZSR-RXMQYKEDSA-N |
SMILES isomérico |
CN(C)C(=O)[C@H]1CCC(=O)O1 |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
SMILES canónico |
CN(C)C(=O)C1CCC(=O)O1 |
Sinónimos |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



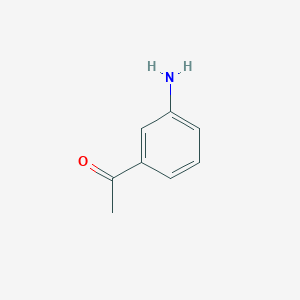
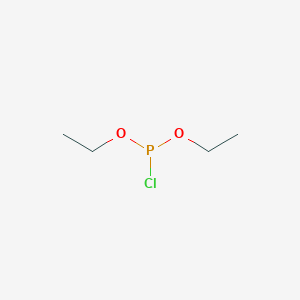
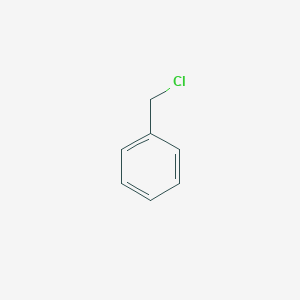
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)

